Cas no 331461-64-4 ((2E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide)

(2E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
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- (2E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide
- 2-Propenamide, N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)-
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- インチ: 1S/C16H12BrClN2O3/c1-10-8-12(4-5-13(10)17)19-16(21)7-3-11-2-6-14(18)15(9-11)20(22)23/h2-9H,1H3,(H,19,21)
- InChIKey: XWTUAMNHOLLBPR-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(Br)C(C)=C1)(=O)C=CC1=CC=C(Cl)C([N+]([O-])=O)=C1
(2E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | JS-0670-50MG |
(E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)-2-propenamide |
331461-64-4 | >90% | 50mg |
£102.00 | 2025-02-09 | |
Ambeed | A952514-1g |
(2E)-N-(4-Bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide |
331461-64-4 | 90% | 1g |
$232.0 | 2024-04-15 | |
Key Organics Ltd | JS-0670-100MG |
(E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)-2-propenamide |
331461-64-4 | >90% | 100mg |
£146.00 | 2025-02-09 | |
Key Organics Ltd | JS-0670-10MG |
(E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)-2-propenamide |
331461-64-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Key Organics Ltd | JS-0670-20MG |
(E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)-2-propenamide |
331461-64-4 | >90% | 20mg |
£76.00 | 2023-04-17 | |
Key Organics Ltd | JS-0670-1MG |
(E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)-2-propenamide |
331461-64-4 | >90% | 1mg |
£37.00 | 2025-02-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00908205-1g |
(2E)-N-(4-Bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide |
331461-64-4 | 90% | 1g |
¥1596.0 | 2023-03-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1433802-1g |
(E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide |
331461-64-4 | 90% | 1g |
¥2074.00 | 2024-05-19 | |
Key Organics Ltd | JS-0670-5MG |
(E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)-2-propenamide |
331461-64-4 | >90% | 5mg |
£46.00 | 2025-02-09 |
(2E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide 関連文献
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
(2E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamideに関する追加情報
Research Briefing on (2E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide (CAS: 331461-64-4)
In recent years, the compound (2E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide (CAS: 331461-64-4) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing aims to summarize the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential mechanisms of action.
The compound, characterized by its unique structure featuring a bromo-methylphenyl and a chloro-nitrophenyl group linked by a prop-2-enamide moiety, has been investigated for its role as a modulator of various biological pathways. Recent studies have highlighted its potential as an inhibitor of specific protein kinases, which are critical targets in cancer therapy. The presence of both electron-withdrawing and electron-donating groups in its structure contributes to its diverse reactivity and binding affinity.
A study published in the Journal of Medicinal Chemistry (2023) detailed the synthesis of (2E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide via a multi-step reaction pathway, starting from commercially available precursors. The researchers optimized the reaction conditions to achieve a high yield (78%) and purity (>98%), as confirmed by HPLC and NMR spectroscopy. The compound's stability under physiological conditions was also assessed, demonstrating its suitability for further in vitro and in vivo studies.
In terms of biological activity, preliminary screening assays revealed that the compound exhibits potent inhibitory effects against a panel of cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values in the low micromolar range. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, as evidenced by the activation of caspase-3 and -9. Additionally, molecular docking simulations indicated strong interactions with the ATP-binding site of EGFR (epidermal growth factor receptor), a key oncogenic driver in many cancers.
Further research has explored the compound's potential in combination therapies. A recent preprint (BioRxiv, 2024) reported synergistic effects when (2E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide was co-administered with standard chemotherapeutic agents such as cisplatin. The combination not only enhanced cytotoxicity but also reduced the required doses of both agents, potentially minimizing side effects.
Despite these promising findings, challenges remain. The compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties, requires further optimization to improve bioavailability and reduce off-target effects. Current efforts are focused on structural modifications to enhance its drug-like properties while retaining its potent biological activity.
In conclusion, (2E)-N-(4-bromo-3-methylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide represents a promising candidate for further development in oncology and other therapeutic areas. Continued research into its mechanisms of action, combined with advanced formulation strategies, will be essential to translate these findings into clinical applications.
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